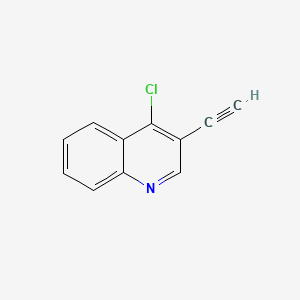
4-Chloro-3-ethynylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-ethynylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethynylquinoline can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically employs a boronic acid or ester and a halogenated quinoline derivative under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-ethynylquinoline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro group on the quinoline ring can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The ethynyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid and sulfuric acid are commonly used for nitration and sulfonation reactions.
Nucleophilic Substitution: Reagents such as sodium amide and lithium diisopropylamide are used for nucleophilic substitution reactions.
Major Products:
Scientific Research Applications
4-Chloro-3-ethynylquinoline has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethynylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and ethynyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes and therapeutic effects .
Comparison with Similar Compounds
4-Bromoquinoline: Similar in structure but with a bromo group instead of a chloro group.
2-Ethynylquinoline: Similar in structure but with the ethynyl group at a different position.
Uniqueness: 4-Chloro-3-ethynylquinoline is unique due to the presence of both chloro and ethynyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
4-Chloro-3-ethynylquinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer, antibacterial, and antiviral properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C10H7ClN and a molecular weight of 188.62 g/mol. The presence of the chloro and ethynyl groups contributes to its unique reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential of 4-chloroquinoline derivatives, including this compound, in cancer therapy.
Case Study: Antitumor Activity
A study assessed the antitumor activity of various quinoline derivatives against human cancer cell lines such as A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer). The MTT assay indicated that compounds similar to this compound exhibited significant inhibitory effects on cell viability.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 1.53 |
| This compound | HT29 | 0.77 |
| Cisplatin | A549 | 2.36 |
| Cisplatin | HT29 | 1.50 |
These results suggest that this compound may be more effective than cisplatin in certain contexts, indicating its potential as a lead compound for further development in anticancer therapies .
Antibacterial Activity
Quinoline derivatives have also shown promising antibacterial properties. A study evaluated the antibacterial activity of various substituted quinolines against Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
The synthesized compounds, including those related to this compound, were tested against:
| Bacteria | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Weak |
The results indicated that while the antibacterial activity was moderate, the structure of the compound significantly influenced its efficacy .
Antiviral Activity
Emerging research suggests that quinoline derivatives may possess antiviral properties, particularly against SARS-CoV-2. Molecular docking studies have indicated that these compounds can effectively bind to viral proteases.
In Silico Studies
A molecular docking study revealed that this compound demonstrates strong binding affinity to the SARS-CoV-2 protease (PDB ID: 6LU7), suggesting potential as an antiviral agent.
Structure-Activity Relationship (SAR)
The biological activity of quinolines is often influenced by their substituents. The presence of electron-donating or withdrawing groups can enhance or diminish their efficacy. For instance, methoxy substituents at specific positions on the benzene ring have been shown to improve anticancer activity significantly .
Properties
Molecular Formula |
C11H6ClN |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
4-chloro-3-ethynylquinoline |
InChI |
InChI=1S/C11H6ClN/c1-2-8-7-13-10-6-4-3-5-9(10)11(8)12/h1,3-7H |
InChI Key |
ZHIHHGVQWBHXED-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C2=CC=CC=C2N=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















